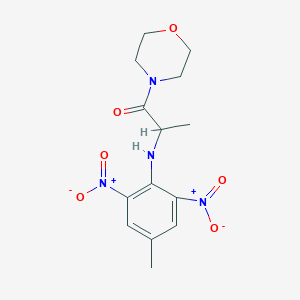

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone is a complex organic compound known for its unique chemical structure and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone typically involves multiple steps, starting with the nitration of 4-methylaniline to produce 4-methyl-2,6-dinitroaniline. This intermediate is then reacted with morpholine and a suitable ketone, such as acetone, under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with the handling of nitro compounds and other reactive intermediates.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Aplicaciones Científicas De Investigación

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of protein synthesis by interfering with the initiation stage of translation . This inhibition affects the synthesis of ribosomal RNA and other critical components, leading to altered cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide: Another inhibitor of protein synthesis with similar structural features.

Cycloheximide: A well-known protein synthesis inhibitor used in various biological studies.

Uniqueness

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

2-(4-Methyl-2,6-dinitroanilino)-1-morpholino-1-propanone is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of protein synthesis. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H14N4O5

- Molecular Weight : 286.25 g/mol

- CAS Number : 161484

The compound primarily acts as an inhibitor of the initiation phase of protein synthesis. It selectively alters ribosomal RNA (rRNA) synthesis in plant cells, leading to the accumulation of pre-rRNA without affecting the synthesis of polyadenylated RNA .

Key Mechanisms:

- Inhibition of Protein Synthesis : The compound disrupts the normal initiation of protein synthesis, which is crucial for cellular function and growth.

- Selective Alteration of rRNA Synthesis : It affects the transcription process of ribosomal genes, resulting in impaired processing of rRNA transcripts .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Inhibition Studies

Research indicates that this compound can effectively inhibit peptide-chain initiation in various biological systems. For instance, studies have shown that it can selectively inhibit the initiation of protein synthesis in HeLa cells and plant systems, demonstrating its potential utility in both agricultural and medical applications .

Case Study 1: Inhibition in Plant Cells

A study demonstrated that 2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide (a related compound) inhibited protein synthesis in plants. The inhibition was linked to changes in rRNA synthesis and processing, highlighting its potential as a herbicide or plant growth regulator .

Case Study 2: Cancer Cell Lines

In cancer research, the compound's ability to inhibit protein synthesis has been explored as a therapeutic strategy. By selectively targeting cancer cell metabolism and growth through protein synthesis inhibition, it may offer a novel approach to cancer treatment.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-methyl-2,6-dinitroanilino)-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O6/c1-9-7-11(17(20)21)13(12(8-9)18(22)23)15-10(2)14(19)16-3-5-24-6-4-16/h7-8,10,15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSLHHIOXDTWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.